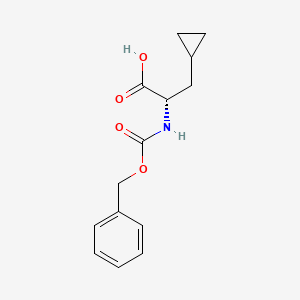

N-Cbz-(S)-3-cyclopropylalanine

Description

Significance of Cyclopropyl (B3062369) Moieties in Chemical Biology and Drug Discovery

The cyclopropyl group, the smallest of the cycloalkanes, is a frequently utilized motif in medicinal chemistry due to its distinct steric and electronic characteristics. unl.pt Its rigid, three-membered ring structure introduces significant conformational constraints on molecules, which can be advantageous in drug design. unl.ptiris-biotech.de This rigidity helps to lock a molecule into a specific three-dimensional shape, potentially enhancing its binding affinity and potency with a biological target. unl.ptiris-biotech.de

The unique bonding within the cyclopropyl ring, characterized by increased π-character in its C-C bonds and shorter, stronger C-H bonds, imparts several beneficial properties to drug candidates. acs.orgscientificupdate.com One of the most notable advantages is increased metabolic stability. unl.ptacs.org The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation in the body. hyphadiscovery.com This can lead to an improved pharmacokinetic profile, including a longer half-life. hyphadiscovery.com

Furthermore, the cyclopropyl ring can serve as a bioisosteric replacement for other chemical groups, such as gem-dimethyl groups, alkenes, or phenyl rings. iris-biotech.descientificupdate.com This allows medicinal chemists to fine-tune a molecule's properties, including enhancing potency, improving selectivity by reducing off-target effects, and modifying lipophilicity and pKa. iris-biotech.deacs.org The incorporation of this small ring has been a successful strategy in the development of numerous approved drugs, highlighting its established role in modern drug discovery. scientificupdate.com

N-Cbz-(S)-3-cyclopropylalanine as a Chiral Building Block in Advanced Chemical Synthesis

This compound, also known by its IUPAC name (2S)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid, is a non-proteinogenic amino acid that serves as a valuable chiral building block in organic synthesis. bldpharm.comsigmaaldrich.com Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of complex, stereochemically defined molecules. sigmaaldrich.com The "(S)" designation in its name indicates a specific stereochemical configuration at the alpha-carbon, which is crucial for creating molecules with precise three-dimensional architectures, a key factor in determining biological activity. rsc.orgnih.gov

The structure of this compound incorporates two key features: the chiral center of the alanine (B10760859) backbone and the aforementioned cyclopropyl group. The "Cbz" group (carboxybenzyl) is a common protecting group for the amine functionality of the amino acid. sioc-journal.cn This protection is essential during multi-step syntheses, preventing the reactive amine from participating in unintended side reactions. The Cbz group can be selectively removed under specific conditions later in the synthetic sequence. researchgate.net

The presence of the cyclopropylmethyl group attached to the chiral center makes this compound a sought-after intermediate for introducing this desirable moiety into larger, more complex target molecules, particularly in the synthesis of novel peptides and peptidomimetics. researchgate.netnih.gov Its use allows for the construction of molecules with constrained conformations, which is a widely used strategy in the design of enzyme inhibitors and other biologically active compounds. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 215523-07-2 |

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid |

| SMILES Code | O=C(O)C@HNC(OCC2=CC=CC=C2)=O |

Data sourced from public chemical databases. sigmaaldrich.combldpharm.com

Overview of Research Trajectories for Cyclopropyl Amino Acid Derivatives

Research involving cyclopropyl amino acid derivatives is a dynamic and expanding field, driven by the quest for new therapeutic agents and more efficient synthetic methodologies. A primary focus of current research is the incorporation of these amino acids into peptides to create peptidomimetics with enhanced stability and specific conformations. nih.gov Natural peptides often suffer from poor metabolic stability due to proteolytic degradation; introducing a cyclopropyl group can confer resistance to such enzymatic breakdown. iris-biotech.de

The development of novel synthetic methods for creating cyclopropyl amino acids and their derivatives is another significant research avenue. researchgate.net This includes the advancement of asymmetric synthesis techniques to produce these compounds with high enantiomeric purity. nih.gov For instance, recent studies have explored catalytic radical processes and metalloradical catalysis for the stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives. nih.gov

Furthermore, scientists are exploring the use of cyclopropyl amino acids as building blocks for a wide range of biologically active molecules beyond peptides. researchgate.net Their unique properties are being leveraged in the synthesis of compounds targeting various diseases. Research has shown that derivatives of cyclopropyl amino acids can act as N-methyl-D-aspartate (NMDA) receptor ligands, and exhibit potential as antidepressants and antibacterials. researchgate.net As synthetic methods become more sophisticated, the diversity of complex molecules containing the cyclopropyl amino acid scaffold is expected to grow, opening new avenues in medicinal chemistry and materials science. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-cyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)12(8-10-6-7-10)15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRLSXDXLQPBEU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Cbz S 3 Cyclopropylalanine and Its Chiral Precursors

Stereoselective Synthesis Strategies for (S)-3-cyclopropylalanine

The primary challenge in synthesizing (S)-3-cyclopropylalanine lies in the precise installation of the chiral center. Various approaches have been developed, ranging from asymmetric catalysis to the use of chiral auxiliaries and established named reactions adapted for this specific target.

Asymmetric Cyclopropanation Approaches

Direct cyclopropanation of prochiral olefinic precursors represents an efficient route to cyclopropyl (B3062369) amino acids. Asymmetric methodologies are crucial for establishing the desired stereochemistry.

A significant advancement in the synthesis of cyclopropyl α-amino acids is the use of metalloradical catalysis (MRC) for the direct asymmetric cyclopropanation of dehydroaminocarboxylates. nih.govnih.gov This approach utilizes cobalt(II) complexes as catalysts to activate diazo compounds and facilitate a radical-mediated cyclopropanation. nih.govnih.gov Specifically, Co(II)-based systems supported by D₂-symmetric chiral amidoporphyrin ligands have proven highly effective. nih.govnih.gov These catalytic systems can activate α-aryldiazomethanes, generated in situ, to cyclopropanate various dehydroaminocarboxylate substrates under mild conditions. nih.govnih.gov This method is notable for producing chiral cyclopropyl α-amino acid derivatives in high yields and with excellent enantioselectivity. nih.govnih.gov

Recent research has also explored cobaloxime complexes as a substitute for metalloporphyrin systems in mediating radical cyclopropanation of olefins with α-aryl diazoacetates, demonstrating high stereoselectivity and good yields. chemrxiv.org In contrast to the radical mechanism of Co(TPP)-catalyzed cyclopropanation, iron-porphyrin and myoglobin-catalyzed reactions are suggested to proceed through a concerted, nonradical pathway. acs.org

Table 1: Co(II)-Catalyzed Asymmetric Cyclopropanation of Dehydroaminocarboxylates

| Entry | Dehydroaminocarboxylate Substrate | Diazo Compound | Catalyst Ligand | Yield (%) | Diastereomeric Ratio (Z:E) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| 1 | N-Acetyl-dehydroalanine methyl ester | α-Phenyldiazomethane | Chiral Amidoporphyrin | High | Predominantly Z | Excellent |

Note: This table is a representation of typical results described in the literature. nih.govnih.gov Specific values can vary based on reaction conditions.

The stereochemical outcome of the Co(II)-catalyzed cyclopropanation is governed by a stepwise radical mechanism. nih.gov Computational and experimental studies support this pathway, which is distinct from the concerted mechanisms often proposed for other metal-catalyzed cyclopropanations. nih.govacs.org The process is initiated by the reaction of the Co(II) complex with the diazo compound to form a radical metal–carbene intermediate. acs.org This reactive species then adds to the dehydroaminocarboxylate in a stepwise fashion.

A key feature of this metalloradical-catalyzed process is its ability to control diastereoselectivity, favoring the formation of the (Z)-diastereomer. nih.govnih.gov This is noteworthy as it is the opposite of the diastereoselectivity observed in the uncatalyzed thermal reaction. nih.gov The D₂-symmetric chiral amidoporphyrin ligand creates a well-defined chiral environment around the cobalt center, which effectively directs the approach of the substrates and controls the stereochemistry of the newly formed chiral centers, leading to high enantioselectivity. nih.govnih.gov

Chiral Auxiliary and Catalyst-Controlled Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is widely employed in the asymmetric synthesis of amino acids.

In the context of cyclopropyl amino acids, chiral auxiliaries derived from amino acids like (S)-proline can be used. nih.gov For example, a deprotonated glycine (B1666218) Ni(II)-Schiff-base complex, which incorporates an (S)-proline derivative as the chiral auxiliary, can undergo nucleophilic addition to alkyl α-bromoacrylates to form cyclopropanated complexes. nih.gov The choice of solvent in such reactions can influence the diastereoselectivity at the β-stereocenter. nih.gov Another approach involves the asymmetrically induced α-C alkylation of a glycine moiety in a nickel(II) complex containing a chiral Schiff base, such as one derived from (S)- or (R)-2-[(N-benzylprolyl)amino]benzophenone. scilit.com The synthesis of all four diastereomers of 3-(trans-2-nitrocyclopropyl)alanine has been achieved using this method, with the different diastereomeric products being separable due to differences in solubility. scilit.com

Strecker Reaction-Based Methodologies for Cyclopropyl Amino Acids

The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde, ammonia, and cyanide, which proceeds via an α-aminonitrile intermediate that is subsequently hydrolyzed. coconote.appwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnews-medical.net To achieve stereoselectivity, this reaction can be modified by using a chiral auxiliary.

For the synthesis of cyclopropyl amino acids, a cyclopropyl aldehyde serves as the starting material. An example is the use of (R)-phenylglycinol as a chiral auxiliary in a Strecker-type reaction to produce a bicyclo[1.1.1]pentane analogue of (S)-(4-tert-butylphenyl)glycine. nih.gov The process involves the reaction of the aldehyde with the chiral amine to form a chiral imine, followed by the addition of cyanide. The resulting diastereomeric aminonitriles can then be separated, and subsequent removal of the chiral auxiliary and hydrolysis of the nitrile affords the enantiomerically enriched amino acid. nih.gov While the classical Strecker synthesis yields a racemic mixture, the use of chiral auxiliaries or asymmetric catalysts allows for the production of predominantly one enantiomer. coconote.appwikipedia.org

Strategies for Orthogonal Protection and Deprotection of Amino and Carboxyl Functions

The synthesis of N-Cbz-(S)-3-cyclopropylalanine from the parent amino acid requires the selective protection of the amino group. Orthogonal protection is a crucial strategy in multistep synthesis that allows for the selective removal of one protecting group in the presence of others. wikipedia.orgfiveable.me This is achieved by choosing protecting groups that are cleaved under different, non-interfering conditions. wikipedia.orgthieme-connect.de

For an amino acid like (S)-3-cyclopropylalanine, the amino and carboxyl groups can be protected with orthogonal groups. For instance, the carboxyl group might be protected as a benzyl (B1604629) (Bn) ester, while the amino group is protected with a benzyloxycarbonyl (Cbz or Z) group.

Amino Group Protection (Cbz): The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. It is stable to the acidic and basic conditions used to remove many other protecting groups but can be selectively removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). wikipedia.org

Carboxyl Group Protection (e.g., Benzyl Ester): A benzyl ester is stable to the conditions used for Cbz protection and many coupling reactions. It can also be removed by hydrogenolysis, often concurrently with a Cbz group.

An orthogonal strategy would involve protecting the carboxyl group as a tert-butyl (tBu) ester, which is stable to hydrogenolysis but is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). wikipedia.org The amino group could be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base like piperidine. wikipedia.orgub.edu This three-way orthogonality (acid-labile, base-labile, and hydrogenolysis-labile) provides great flexibility in complex syntheses. wikipedia.orgub.edu

Table 2: Common Orthogonal Protecting Groups for Amino Acids

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| Amino | Benzyloxycarbonyl | Cbz, Z | H₂, Pd/C (Hydrogenolysis) |

| Amino | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Carboxyl | Benzyl ester | OBn | H₂, Pd/C (Hydrogenolysis) |

| Carboxyl | tert-Butyl ester | OtBu | Strong Acid (e.g., TFA) |

This strategic use of protecting groups ensures that the desired functional group can be selectively manipulated at the appropriate stage of the synthesis, which is fundamental for preparing the target compound, this compound.

Biocatalytic and Enzymatic Synthesis of Cyclopropyl Amino Acids

The use of enzymes in the synthesis of non-canonical amino acids (ncAAs) like cyclopropylalanine has gained prominence due to their high selectivity and operation under mild conditions. core.ac.ukcaltech.edu Engineering these biocatalysts has further expanded their capabilities, enabling the production of a wide array of valuable compounds. core.ac.uk

The synthesis of ncAAs presents challenges for traditional organic chemistry, often requiring complex routes with poor stereoselectivity. core.ac.ukcaltech.edu Biocatalysis has emerged as a powerful alternative, and protein engineering can enhance the performance of natural enzymes, broaden their substrate scope, and even create new catalytic functions. core.ac.uk Strategies like directed evolution are employed to develop enzymes that can synthesize ncAAs in a single, efficient step with minimal waste. digitellinc.com This approach allows for the generation of "ncAA synthases" tailored for specific, valuable products. core.ac.uk The goal is to create a platform of proprietary enzymes that can catalyze complexity-generating reactions, such as C-C bond formation, on a wide range of substrates, enabling the manufacture of numerous enantiopure amino acids. digitellinc.com This is particularly relevant for producing chiral motifs like cyclopropanes, which can be further derivatized for drug discovery pipelines. nih.gov

Transaminases are highly effective biocatalysts for producing chiral amines, including β-branched amino acids which feature two adjacent stereocenters. nih.govnih.gov A significant challenge in these reactions is overcoming unfavorable equilibrium. nih.gov A novel strategy employs lysine (B10760008) as a "smart" amine donor. After the transamination reaction, the resulting ketone byproduct from lysine spontaneously cyclizes into a stable six-membered imine. This process effectively drives the reaction equilibrium towards the desired amino acid product, eliminating the need for large excesses of the amine donor or complex multi-enzyme systems. nih.gov

This method has proven successful for a range of β-branched arylalanines, including those with challenging cyclopropyl and isopropyl groups, achieving high yields and excellent stereoselectivity. nih.gov The mechanism often proceeds through a dynamic kinetic resolution (DKR) process, which is particularly effective when using thermophilic enzymes that can tolerate the non-physiological conditions required. nih.gov

| Enzyme Type | Amine Donor | Key Feature | Application |

| Transaminases | Lysine | Ketone byproduct cyclizes, driving equilibrium. nih.gov | Synthesis of β-branched arylalanines, including cyclopropyl-substituted variants. nih.gov |

| Aromatic Amino Acid Aminotransferases (ArATs) | Standard amine donors | Thermophilic enzyme enables Dynamic Kinetic Resolution (DKR). | Preparation of a broad range of aromatic β-branched α-amino acids with high diastereo- and enantioselectivity. nih.gov |

The cyclopropane (B1198618) ring is a crucial structural motif in many pharmaceutical compounds, but its chemical synthesis is often challenging, requiring harsh conditions, scarce metals, and explosive reagents. ucl.ac.ukucl.ac.uk Nature, however, utilizes cyclopropane synthase (CS) and cyclopropane fatty acid synthase (CFAS) enzymes to catalyze cyclopropanation reactions under mild conditions. ucl.ac.ukucl.ac.uk These enzymes, found widely in bacteria, use S-adenosyl-L-methionine (SAM) as a cofactor to form the three-membered ring from unsaturated lipids. github.io

Despite their prevalence, CS enzymes have not been widely used as biocatalysts in chemistry. github.io Current research focuses on developing these enzymes into robust biocatalysts for the sustainable manufacturing of cyclopropane derivatives. github.ioukri.org This involves identifying CS enzymes from natural sources, characterizing their activity on both natural and unnatural substrates, and using rational mutagenesis and directed evolution to improve their performance and broaden their substrate scope. github.ioucl.ac.ukucl.ac.uk The development of CFAS and CS biocatalysts offers a greener, more economical alternative to traditional chemical methods for producing cyclopropanated compounds. ucl.ac.uk

A highly efficient, self-sufficient biocatalytic system has been developed for the asymmetric synthesis of (S)-cyclopropylglycine. mdpi.comresearchgate.net This system utilizes an engineered bifunctional enzyme that integrates two critical functions: the reductive amination of a cyclopropylglyoxylic acid precursor to the desired amino acid and the in-situ regeneration of the essential NADH cofactor. mdpi.com

This integrated approach significantly improves reaction rates, achieving a 2.1-fold increase over using native, non-fused enzymes. researchgate.net The system allows for high substrate loading (120 g·L⁻¹) and achieves a high space-time yield of 377.3 g·L⁻¹·d⁻¹. mdpi.comresearchgate.net The final product, (S)-cyclopropylglycine, is obtained with excellent enantiomeric excess (>99.5% ee) and high conversion yields (>95%). mdpi.comresearchgate.net The durability of the system was demonstrated by its continuous operation for 90 hours, confirming its potential for industrial-scale applications. mdpi.comresearchgate.net The recycling of the NADH cofactor is driven by the oxidation of ammonium (B1175870) formate (B1220265), catalyzed by a fused formate dehydrogenase (FDH) domain, making the entire process atom-efficient. mdpi.comd-nb.info

Optimized Biocatalytic Reaction Conditions for (S)-cyclopropylglycine Synthesis

| Parameter | Optimal Value |

|---|---|

| pH | 8.0 mdpi.com |

| Temperature | 40 °C mdpi.com |

| Cofactor (NADH) Concentration | 0.6 mM mdpi.com |

| Mole Ratio (Ammonium Formate to Substrate) | 3 mdpi.com |

| Result | |

| Enantiomeric Excess (ee) | >99.5% mdpi.comresearchgate.net |

| Conversion Yield | >95% mdpi.comresearchgate.net |

Cbz-Protection Strategies and Derivatization in (S)-3-cyclopropylalanine Synthesis

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis. total-synthesis.com Its introduction onto the chiral amino acid (S)-3-cyclopropylalanine is a critical step for its use as a building block in more complex molecules.

The standard method for introducing the Cbz group onto an amino acid involves its reaction with benzyl chloroformate (Cbz-Cl). total-synthesis.com This reaction is typically performed under Schotten-Baumann conditions, which utilize an aqueous basic solution to neutralize the hydrochloric acid (HCl) generated during the reaction. total-synthesis.com

Careful control of pH is crucial during the protection of chiral amino acids. A pH that is too low can lead to the decomposition of the Cbz-Cl reagent, while a pH that is too high increases the risk of racemization of the sensitive α-stereocenter. highfine.com To address this, a mixed base buffer system (e.g., Na₂CO₃:NaHCO₃ = 2:1) can be employed to maintain the pH within an optimal range of 8-10, ensuring an efficient and stereochemically clean reaction. highfine.com The mechanism involves the nucleophilic attack of the amino group on the highly reactive carbonyl carbon of benzyl chloroformate. total-synthesis.com

Reagents and Conditions for N-Cbz Protection

| Reagent | Base | Conditions | Key Features |

|---|---|---|---|

| Benzyl Chloroformate (Cbz-Cl) | Aqueous Carbonate (e.g., Na₂CO₃) | Schotten-Baumann conditions, controlled pH (8-10). total-synthesis.comhighfine.com | Standard, cost-effective method; requires careful pH control to prevent racemization. highfine.com |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) with Benzyl Alcohol | Not specified | Alternative to Cbz-Cl | Used when Cbz-Cl is not suitable. |

| O-alkyl S-(pyridin-2-yl)carbonothiolates | None specified | Room temperature in air. organic-chemistry.org | Selective for N-protection even with other nucleophilic groups present. organic-chemistry.org |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| (S)-3-cyclopropylalanine | |

| S-adenosyl-L-methionine | SAM |

| Nicotinamide adenine (B156593) dinucleotide (oxidized) | NAD⁺ |

| Nicotinamide adenine dinucleotide (reduced) | NADH |

| Benzyl chloroformate | Cbz-Cl |

| Benzyloxycarbonyl | Cbz or Z |

| Sodium Carbonate | Na₂CO₃ |

| Sodium Bicarbonate | NaHCO₃ |

| Lysine | |

| Formate | |

| Cyclopropylglyoxylic acid |

Carbamate (B1207046) Formation in Amino Acid Synthesis

Carbamates are a critical class of organic compounds that serve an essential role as protecting groups for amines, particularly in the context of amino acid and peptide synthesis. nih.gov The formation of a carbamate involves the attachment of a carbonyl group flanked by an oxygen and a nitrogen atom to the amino group of an amino acid. This process temporarily masks the nucleophilicity of the amine, preventing it from participating in unwanted side reactions during subsequent synthetic steps, such as peptide coupling. nih.gov

The primary reaction for carbamate formation involves the nucleophilic attack of the amino group on an electrophilic carbonyl source. researchgate.net A classic and widely used method is the Schotten-Baumann reaction, where an amino acid is treated with an acyl halide, such as benzyl chloroformate (Cbz-Cl), under alkaline conditions to yield the corresponding N-Cbz protected amino acid. google.com The carbobenzyloxy (Cbz) group is a foundational carbamate protecting group in peptide chemistry. google.com

Modern methodologies have expanded the toolkit for carbamate synthesis. One approach involves the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide in the presence of a base like cesium carbonate. nih.gov CO₂ reacts directly with the amine to form a carbamic acid intermediate or a carbamate anion, which is then alkylated. nih.govacs.org The efficiency of these reactions can be influenced by various factors, including the choice of base, solvent, and catalysts. acs.org While CO₂ is an attractive carbonyl source, the reaction equilibrium can be complex, as the nucleophilicity of the resulting carbamate anion is lower than that of the starting amine. nih.gov

The stability of the resulting carbamate and the conditions required for its eventual removal (deprotection) are key considerations in selecting an appropriate carbamate protecting group. Different carbamates offer varying levels of stability to acidic, basic, and reductive conditions, allowing for orthogonal protection strategies in the synthesis of complex peptides.

| Reagent/Method | Description | Typical Conditions |

|---|---|---|

| Benzyl Chloroformate (Cbz-Cl) | Forms the N-Carbobenzyloxy (Cbz) group, removable by hydrogenolysis. google.com | Aqueous alkaline solution (e.g., NaOH or Na₂CO₃). google.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Forms the N-tert-butoxycarbonyl (Boc) group, removable by acid (e.g., TFA). | Aqueous dioxane, NaOH, or organic solvents with a base like triethylamine. |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Forms the N-9-fluorenylmethoxycarbonyl (Fmoc) group, removable by a mild base (e.g., piperidine). acs.org | Aqueous dioxane or similar solvent systems with a base like sodium bicarbonate. |

| CO₂ + Alkyl Halide | A three-component system for direct carbamate synthesis. nih.gov | Requires a base (e.g., Cs₂CO₃, DBU) and often a catalyst or promoter. acs.orgorganic-chemistry.org |

Synthesis of Cyclopropyl Analogues of Other Amino Acids

The incorporation of cyclopropane rings into amino acid structures is a significant strategy in medicinal chemistry and peptide design. acs.orgnih.gov The rigid, constrained nature of the cyclopropyl group fixes the orientation of the amino acid side chain, which can enhance metabolic stability, improve receptor selectivity, and induce specific secondary structures in peptides. acs.orgnih.govgoogle.com Consequently, a variety of synthetic methods have been developed to produce cyclopropyl analogues of natural amino acids beyond alanine (B10760859).

General synthetic strategies can be broadly categorized into two main approaches: the reaction of C1-equivalents with dehydroamino acids and the bis-alkylation of malonic acid derivatives or protected amino-esters. acs.org More specific and widely applied methods include:

Carbene and Ylide Addition: This approach involves the [1+2] cycloaddition of a carbene or ylide to an alkene precursor. researchgate.net For instance, the reaction of a substituted diazomethane (B1218177) with a dehydroalanine (B155165) derivative can form a pyrazoline intermediate, which is then converted into the cyclopropyl amino acid. google.com

Kulinkovich Cyclopropanation: This method is effective for the cyclopropanation of esters and amides, providing another route to cyclopropyl-containing building blocks. researchgate.net

Modification of Cyclopropane Intermediates: A common strategy involves synthesizing a versatile cyclopropane scaffold that can be elaborated into different amino acid side chains. For example, a fluorinated cyclopropane aldehyde has been used as a unique starting point for the synthesis of cyclopropyl analogues of methionine, leucine, lysine, and arginine. acs.org

Enzymatic and Biocatalytic Routes: Nature also provides pathways for creating these strained rings. Recently, a two-step enzymatic pathway for the synthesis of a cyclopropane amino acid named pazamine from lysine was discovered. nih.govu-tokyo.ac.jp The process involves a radical halogenase followed by a pyridoxal-5'-phosphate (PLP)-dependent enzyme that facilitates the cyclization via an internal Sₙ2-like attack. nih.govu-tokyo.ac.jp

These methodologies have enabled the creation of a diverse library of conformationally rigid analogues of glutamic acid, proline, and other proteinogenic amino acids, which are valuable tools for studying enzyme mechanisms and developing novel therapeutics. researchgate.netwipo.int

| Methodology | Key Precursors | Description | Reference Example |

|---|---|---|---|

| Carbene Addition | Dehydroamino acids, Diazo compounds | Catalytic [1+2] cycloaddition to form the cyclopropane ring directly on an amino acid backbone. researchgate.net | Synthesis of 2-carboxycyclopropylglycines. researchgate.net |

| Michael Initiated Ring Closure (MIRC) | Michael acceptors, Ylides | Involves the addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization. researchgate.net | General synthesis of cyclopropylglycines. researchgate.net |

| Strecker Reaction | Cyclopropanecarbaldehydes | Modification of a pre-formed cyclopropane ring by converting an aldehyde group into an α-amino acid. researchgate.net | Synthesis of various cyclopropylglycines. researchgate.net |

| Enzymatic Synthesis | L-lysine | A two-enzyme pathway (halogenase and PLP-dependent enzyme) for biological production. u-tokyo.ac.jp | Biosynthesis of pazamine. u-tokyo.ac.jp |

Synthesis of C60-Based Cyclopropane Amino Acids

The conjugation of amino acids and peptides to buckminsterfullerene (B74262) (C60) has generated significant interest due to the unique electrochemical and photophysical properties of the fullerene cage. The creation of C60-based cyclopropane amino acids involves the covalent attachment of an amino acid derivative to the fullerene sphere via a cyclopropane ring. This is typically achieved through a [2+1] cycloaddition reaction, with the Bingel-Hirsch reaction being a prominent method. csic.es

The stereoselective synthesis of these complex molecules requires a malonate precursor that already contains the chiral amino acid moiety. In a representative synthesis, a derivative of L-serine is used to construct a tethered bis(malonate). This precursor is then reacted with C60 in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and iodine (I₂) in a solvent like toluene. csic.es

The reaction proceeds via the formation of a carbene or carbenoid species from the malonate, which then adds to one of the electron-rich double bonds on the C60 surface to form the cyclopropane ring. The chirality of the starting amino acid directs the stereochemistry of the final product, allowing for the synthesis of enantiomerically pure C60-amino acid conjugates. These novel compounds are explored for applications in materials science, as enzyme inhibitors, and in the development of unique biomaterials. csic.es

| Component | Role | Example |

|---|---|---|

| Fullerene | The core scaffold for cycloaddition. | C60 |

| Malonate Precursor | The source of the two carbon atoms for the cyclopropane ring, carrying the amino acid. | Diethyl malonate derivative tethered to a protected amino acid. |

| Base | Deprotonates the malonate to initiate the reaction. | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Oxidizing Agent | Facilitates the cyclopropanation. | Iodine (I₂) or Carbon Tetrabromide (CBr₄) |

| Solvent | Reaction medium. | Toluene or o-dichlorobenzene |

Biological Activity and Medicinal Chemistry Applications of N Cbz S 3 Cyclopropylalanine Derivatives

Role in Peptide Chemistry and Peptidomimetics

The incorporation of N-Cbz-(S)-3-cyclopropylalanine, a non-proteinogenic amino acid, into peptide structures offers unique advantages in the design and enhancement of peptidomimetics. The presence of the cyclopropyl (B3062369) ring introduces significant conformational constraints, which in turn influences the stability, bioactivity, and metabolic profile of the resulting peptides.

Conformational Restriction in Peptide Design and Stability

The cyclopropyl group in this compound derivatives plays a crucial role in restricting the conformational flexibility of peptide backbones. nih.gov This rigidity is a desirable trait in peptide design as it can lock the peptide into a biologically active conformation, thereby enhancing its affinity and specificity for a particular target. The constrained nature of the cyclopropyl ring helps to pre-organize the peptide into specific secondary structures, such as β-turns or helical motifs, which are often essential for biological recognition. mdpi.comnih.gov

The stability of peptides is a critical factor in their therapeutic potential. Peptides incorporating cyclopropane-containing amino acids have been shown to possess improved metabolic stability. nih.gov This is attributed to the fact that the unnatural amino acid structure can hinder recognition by proteolytic enzymes that would otherwise degrade the peptide.

| Peptide Modification | Effect on Conformation | Impact on Stability |

| Incorporation of cyclopropylalanine | Induces rigid conformations, promotes specific secondary structures | Increased resistance to enzymatic degradation |

| N-methylation of peptide backbone | Reduces conformational freedom | Enhanced metabolic stability |

| Cyclization | Locks the peptide into a constrained conformation | Prevents degradation by exopeptidases |

Enhancement of Bioactivity and Metabolic Stability in Peptides

The conformational rigidity imparted by this compound can lead to a significant enhancement of a peptide's biological activity. By maintaining a stable and optimal three-dimensional structure for receptor binding, the potency of the peptide can be substantially increased.

Incorporation into Peptide Hormones and Enzyme Inhibitors

The unique structural features of this compound make it a valuable building block for the synthesis of analogs of peptide hormones. By replacing a natural amino acid with this constrained analog, it is possible to develop hormone modulators with enhanced stability and prolonged activity.

In the realm of enzyme inhibitors, the cyclopropyl group can act as a reactive moiety or a rigid scaffold to orient functional groups for optimal interaction with the enzyme's active site. The design of potent and selective enzyme inhibitors often relies on creating molecules that mimic the transition state of an enzymatic reaction. The conformational constraints provided by cyclopropylalanine can be instrumental in achieving this. For instance, peptide derivatives containing this amino acid have been explored as inhibitors for various proteases. nih.govnih.gov

| Application Area | Rationale for Incorporating this compound | Potential Outcome |

| Peptide Hormones | To create conformationally constrained analogs with improved metabolic stability. | Hormone modulators with prolonged therapeutic effects. |

| Enzyme Inhibitors | To provide a rigid scaffold for optimal presentation of binding groups to the active site. | Potent and selective enzyme inhibitors. |

Application in Novel Peptide Sweeteners

The development of artificial sweeteners is an active area of research, with a focus on creating compounds with high potency and a taste profile similar to sucrose. Structure-activity relationship studies of peptide-based sweeteners have revealed that a rigid and hydrophobic C-terminal amino acid can contribute to a sweet taste. The cyclopropyl group of this compound provides the necessary hydrophobicity and conformational rigidity, making it an interesting candidate for incorporation into novel peptide sweeteners. nih.gov Research in this area has shown that the size and shape of the C-terminal residue are critical for interaction with the sweet taste receptor. researchgate.netresearchgate.net

Pharmacological Target Modulation and Drug Discovery

The unique chemical properties of cyclopropyl amino acid analogs make them valuable tools in the modulation of pharmacological targets and in the broader field of drug discovery.

Enzyme Inhibition Mechanisms by Cyclopropyl Amino Acid Analogues

Cyclopropyl groups can participate in unique enzyme inhibition mechanisms. The strained three-membered ring can act as a latent reactive species. In some cases, mechanism-based inhibitors containing a cyclopropyl group can be processed by the target enzyme, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme. acs.org This irreversible inhibition can lead to a prolonged duration of action.

The cyclopropyl group can also serve as a rigid structural element that positions other functional groups within the inhibitor to interact strongly with the enzyme's active site, leading to potent reversible inhibition. The conformational constraint helps to reduce the entropic penalty upon binding, contributing to a higher binding affinity.

Receptor Ligand and Antagonist Development

The unique conformational properties of the cyclopropyl group in this compound derivatives make them intriguing candidates for the development of ligands that can selectively interact with various receptors.

While direct studies on the modulation of N-Methyl-D-Aspartate (NMDA) receptors by this compound derivatives are not prominent in the available literature, the broader class of amino acid derivatives containing cyclic constraints has been investigated for NMDA receptor activity. NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity and neurotransmission. nih.govnih.gov Their dysregulation is implicated in various neurological disorders, making them an important therapeutic target. nih.govnih.gov

The development of NMDA receptor antagonists often involves the incorporation of rigid structures to achieve high affinity and selectivity for different subunits of the receptor. For example, derivatives of 1-aminocyclobutanecarboxylic acid have shown potent and selective antagonist activity at NMDA receptor sites. nih.gov

There is currently no publicly available scientific literature detailing the direct interaction of this compound or its derivatives with the human androgen receptor (AR). The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and maintenance of male reproductive tissues. researchgate.netresearchgate.net The design of AR ligands, both agonists and antagonists, typically involves steroidal or non-steroidal scaffolds that can effectively bind to the ligand-binding domain of the receptor. nih.govresearchgate.net

Development of Antiviral Agents

The cyclopropane (B1198618) ring is a structural feature present in some antiviral compounds, particularly nucleoside analogues. These compounds often act by inhibiting viral polymerases or other enzymes essential for viral replication.

While there is no direct evidence in the reviewed literature of this compound derivatives being developed as antiviral agents, the synthesis and evaluation of other cyclopropyl-containing molecules for antiviral activity provide a basis for potential future exploration. For instance, cyclopropyl nucleoside analogues have been synthesized and tested against a variety of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and human cytomegalovirus (HCMV). researchgate.net Cyclopropavir, a cyclopropyl guanine (B1146940) analogue, and its prodrugs have demonstrated in vivo activity against cytomegalovirus infections. nih.gov

| Cyclopropyl-Containing Compound Class | Example Virus(es) Targeted | General Mechanism of Action |

| Cyclopropyl Nucleoside Analogues | HIV, HSV, HCMV | Inhibition of viral replication enzymes |

Antimicrobial and Antifungal Activity Studies

The most well-documented biological activity of the core L-cyclopropylalanine structure is its broad-spectrum antimicrobial and antifungal effect. This activity is intrinsically linked to the inhibition of α-isopropylmalate synthase (α-IMPS), as detailed in section 3.2.1.2.

L-cyclopropylalanine, isolated from the mushroom Amanita virgineoides, has demonstrated inhibitory activity against a range of fungi and bacteria. nih.govresearchgate.net The mechanism of action, targeting the essential L-leucine biosynthetic pathway, offers a significant advantage as this pathway is absent in humans, suggesting a potential for selective toxicity against microbial pathogens. nih.gov This targeted approach is particularly relevant in the search for new antibiotics to address the challenge of increasing drug resistance. nih.gov

While studies have primarily focused on the parent amino acid, L-cyclopropylalanine, it is plausible that this compound could serve as a prodrug, releasing the active L-cyclopropylalanine moiety in vivo. Other derivatives containing the cyclopropane scaffold have also been synthesized and evaluated for their antimicrobial properties. For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and showed potent antimicrobial activities. nih.gov

| Microorganism Type | Observed Effect of L-Cyclopropylalanine | Underlying Mechanism |

| Fungi | Broad-spectrum inhibition | Inhibition of α-IMPS in the L-leucine biosynthetic pathway |

| Bacteria | Broad-spectrum inhibition | Inhibition of α-IMPS in the L-leucine biosynthetic pathway |

Anticancer Compound Design and Evaluation

The incorporation of non-natural amino acids, such as those with cyclopropyl groups, is a recognized strategy in the design of novel anticancer agents. researchgate.net The cyclopropyl moiety can enhance the therapeutic properties of peptides and small molecules by increasing their resistance to enzymatic degradation and constraining their conformation to favor binding to biological targets. nih.gov While research specifically detailing the anticancer evaluation of this compound is not extensively published, studies on related cyclopropane-containing molecules highlight the potential of this structural motif.

For instance, various natural and synthetic compounds containing a cyclopropane ring have demonstrated significant antitumor and cytotoxic activities. researchgate.netnih.gov Cyclic peptides, in particular, are a promising class of anticancer agents due to their enhanced stability and membrane permeability. nih.govnih.govprismbiolab.com The inclusion of a cyclopropylalanine residue can further augment these characteristics. Research on synthetic 2(4-alkoxyphenyl)cyclopropyl hydrazides has identified compounds with moderate cytostatic effects against cancer cell lines that are resistant to apoptosis, suggesting that the cyclopropyl backbone is a viable scaffold for developing new types of anticancer drugs. nih.gov

Below is a table summarizing the anticancer activity of various cyclopropane-containing compounds, illustrating the potential of this chemical class.

| Compound Class | Example Compound(s) | Cancer Cell Line(s) | Observed Activity |

| Cyclic Peptides | Scleritodermin A | HCT116 (colon), A2780 (ovarian), SKBR3 (breast) | Cytotoxicity (IC₅₀: 0.67-5.6 µM), G2/M phase arrest |

| Cyclic Peptides | Homophymines A-E | PC3 (prostate), OV3 (ovarian) | Potent anti-proliferative activity (IC₅₀: 2-100 nM) |

| Cyclopropyl Hydrazides | 2(4-alkoxyphenyl)cyclopropyl hydrazide derivatives | Various apoptosis-resistant lines | Moderate in vitro cytostatic effect |

This table is illustrative and based on data for related cyclopropane-containing compounds, not this compound itself.

Neurochemical Probes and Applications

Amino acids containing cyclopropane rings, known as aminocyclopropanecarboxylic acids (ACCs), are valuable tools in neurochemical research. researchgate.net The parent compound, 1-aminocyclopropanecarboxylic acid, is a potent and selective ligand for the glycine (B1666218) modulation site associated with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. researchgate.net

The rigid structure of the cyclopropane ring is crucial for this application. It restricts the conformational freedom of the molecule, allowing it to fit selectively into the binding pocket of a specific receptor. This property makes derivatives of ACCs, including (S)-3-cyclopropylalanine, attractive candidates for the development of highly specific neurochemical probes. These probes can be used to map receptor distributions, study receptor function, and investigate the neurochemical basis of various neurological disorders. researchgate.netrsc.org While specific applications of this compound as a neurochemical probe are not widely documented, its structural characteristics align with the necessary features for designing such tools. nih.govmdpi.commdpi.com

Application as Biosynthetic and Mechanistic Probes

One of the most significant applications of cyclopropyl-containing molecules is their use as probes to elucidate enzymatic reaction mechanisms. researchgate.net The strained three-membered ring of the cyclopropane group can act as a "radical clock." nih.gov When an enzyme reaction proceeds through a radical intermediate, the high strain energy of the cyclopropane ring can cause it to open at a known rate. By analyzing the ratio of ring-opened products to unrearranged products, researchers can calculate the rate of the enzymatic step, providing critical insights into the reaction mechanism. nih.gov

This technique has been successfully employed using cyclopropyl-containing fatty acids to study the mechanism of hydroxylation by cytochrome P450 enzymes. nih.gov The results from these studies were consistent with a radical-based mechanism. Given that this compound can be incorporated into peptides, it serves as a precursor for creating sophisticated peptide-based probes. These probes can be designed to be substrates for specific enzymes, such as proteases or modifying enzymes, allowing for detailed investigation of their catalytic mechanisms. researchgate.net

Contribution to Agrochemical and Material Science Research

Development of Herbicides, Fungicides, and Insecticides

The cyclopropane ring is a feature found in a variety of biologically active compounds, including those with applications in agriculture. researchgate.net Natural and synthetic molecules containing this moiety have been shown to possess insecticidal, antifungal, and herbicidal properties. researchgate.netnih.gov The development of novel agrochemicals is driven by the need for compounds with new modes of action to combat resistance, as well as improved safety and environmental profiles. chimia.ch

Peptide-based agrochemicals are an emerging area of research. For example, synthetic cyclotetrapeptides, analogous to the natural phytotoxin tentoxin, have been evaluated as herbicides. nih.gov These studies have shown that the peptide sequence, amino acid stereochemistry, and the presence of modifications like N-methylation significantly influence phytotoxic activity. nih.gov Incorporating non-natural amino acids like (S)-3-cyclopropylalanine into such peptide scaffolds is a plausible strategy for discovering new bioherbicides. The cyclopropyl group could enhance stability in the field and confer novel biological activity.

The following table presents data on the herbicidal activity of cyclotetrapeptide analogs, demonstrating the potential of peptide-based agents in weed control.

| Compound | Target Species | Concentration | Radicle Growth Inhibition (%) |

| Cyclo(L-Ala-L-Phe-Gly-L-Pro) | Ryegrass | 67 µg/mL | >70% |

| Cyclo(N-Me-D-Phe-L-Pro-L-Ala-Gly) | Ryegrass | 67 µg/mL | >70% |

| S-metolachlor (Positive Control) | Ryegrass | 67 µg/mL | 100% |

Data is based on research into cyclotetrapeptide herbicides and is intended to be illustrative of the concept. nih.gov

Synthesis of Specialty Polymers and Advanced Coatings

Amino acids are versatile monomers for the synthesis of biodegradable polymers, particularly polyamides. researchgate.net These materials are of great interest for biomedical applications, such as drug delivery systems and biodegradable medical devices, due to their biocompatibility and the fact that their peptide linkages can be cleaved by enzymes. researchgate.net

Polyamides derived from various α-amino acids have been reported as biodegradable materials. researchgate.net this compound, as a protected amino acid, is a suitable monomer for incorporation into polyamide chains through standard peptide synthesis techniques. The introduction of the cyclopropyl group into the polymer backbone could impart unique physical properties, such as increased rigidity, altered thermal stability, and modified degradation kinetics compared to polymers made from common amino acids like alanine (B10760859) or valine. researchgate.net While specific polymers synthesized from this compound are not yet described in the literature, its potential as a specialty monomer for creating novel biomaterials is clear.

Conformational Analysis and Structural Biology Investigations

Conformational Impact of the Cyclopropyl (B3062369) Moiety in Peptides and Derivatives

The rigid, three-membered ring of the cyclopropyl group in N-Cbz-(S)-3-cyclopropylalanine significantly restricts the conformational freedom of the amino acid side chain and, consequently, the peptide backbone. This inherent rigidity can be harnessed to stabilize specific secondary structures and to explore structure-activity relationships with greater precision.

The conformational preferences of a peptide backbone are primarily defined by the torsion angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). The introduction of a cyclopropyl group limits the accessible conformational space for these angles compared to more flexible aliphatic side chains. This restriction is due to steric hindrance between the cyclopropyl ring and the peptide backbone.

The table below illustrates typical backbone torsion angles for different secondary structures, providing a reference for the conformational states that can be stabilized by constrained residues like this compound.

| Secondary Structure | Typical φ Angle (°) | Typical ψ Angle (°) |

|---|---|---|

| Right-handed α-helix | -57 | -47 |

| Parallel β-sheet | -119 | +113 |

| Antiparallel β-sheet | -139 | +135 |

| Type I β-turn (i+1) | -60 | -30 |

| Type I β-turn (i+2) | -90 | 0 |

| Type II β-turn (i+1) | -60 | +120 |

| Type II β-turn (i+2) | +80 | 0 |

The conformational constraints imposed by cyclopropyl amino acids can be exploited to induce the formation of specific secondary structures, such as β-sheets and β-turns. These structures are crucial for molecular recognition and biological activity. The rigid nature of the cyclopropyl group can help to pre-organize the peptide backbone into a conformation that is conducive to forming these ordered structures.

For instance, the incorporation of cis-2-amino-cyclopropane carboxylic acid units into peptides has been shown to promote the formation of structures that mimic parallel and antiparallel β-sheets, as well as β-turns. nih.gov While this compound is a β-amino acid derivative, the principle of conformational restriction by the cyclopropyl ring remains a key factor in directing the peptide's secondary structure. Peptides containing β-amino acids have been investigated as inducers of β-turn conformations. nih.gov

The propensity of a peptide sequence to form a particular secondary structure can be influenced by the strategic placement of conformationally constrained residues. The following table provides examples of peptide sequences where β-amino acids have been shown to influence secondary structure formation.

| Peptide Type/Sequence | Observed/Induced Secondary Structure | Reference Principle |

|---|---|---|

| Peptides with cis-2-aminocyclopropane carboxylic acid | β-sheet and β-turn mimics | nih.gov |

| β-amino acid-containing peptides | Potential β-turn inducers | nih.gov |

| Designed β-sheet forming peptide (Anginex) with β³-amino acid substitutions | Modulation of β-sheet propensity | acs.org |

Advanced Crystallographic Studies of Cyclopropyl Amino Acid Containing Molecules

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers and the detailed analysis of intermolecular interactions that govern crystal packing.

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. For enantiopure compounds like this compound, crystallographic analysis can confirm the stereochemistry at the α-carbon. This is achieved through the analysis of anomalous dispersion effects, which allows for the differentiation between a molecule and its mirror image.

Crystallographic studies of dipeptides and other derivatives containing cyclopropyl amino acids provide precise information on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information is crucial for understanding the structural impact of the cyclopropyl moiety.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is directed by a complex interplay of intermolecular interactions. In crystals of this compound derivatives, in addition to conventional hydrogen bonds (N-H···O), weaker interactions such as C-H···O, C-H···N, and C-H···π play a significant role in stabilizing the crystal structure. nih.gov

The table below summarizes common intermolecular interactions observed in the crystal structures of related organic molecules, which are also relevant for derivatives of this compound.

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| N-H···O Hydrogen Bond | Strong, directional interaction between an amide N-H and a carbonyl oxygen. | ~2.8 - 3.2 (N···O) |

| C-H···O Hydrogen Bond | Weaker interaction between an activated C-H group and an oxygen atom. | ~3.0 - 3.8 (C···O) |

| C-H···N Hydrogen Bond | A weak hydrogen bond involving a C-H donor and a nitrogen acceptor. | ~3.2 - 3.8 (C···N) |

| C-H···π Interaction | Interaction between a C-H bond and the π-electron cloud of an aromatic ring. | ~2.5 - 2.9 (H···π centroid) |

| π···π Stacking | Attractive, noncovalent interaction between aromatic rings. | ~3.3 - 3.8 (centroid···centroid) |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions. nih.gov

Computational Approaches to Conformational and Binding Analysis

Computational chemistry provides a powerful lens through which to examine molecules at an atomic level. For this compound, these methods can predict its three-dimensional structure, how it interacts with proteins, its dynamic behavior, and the mechanisms of reactions it might undergo.

Quantum-Chemical Calculations for Cyclopropyl Ring Interactions

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. The presence of a cyclopropyl ring in this compound introduces significant ring strain, which influences its geometry and electronic characteristics. Methods like Density Functional Theory (DFT) and semi-empirical methods such as AM1 are employed to investigate these properties.

Studies on analogous compounds, such as homopeptides of 1-aminocyclopropane-1-carboxylic acid, have demonstrated that the strained three-membered ring dictates specific conformational preferences. For this compound, calculations can determine the relative energies of different rotamers arising from bond rotations around the Cα-Cβ bond and the Cβ-cyclopropyl bond. These calculations reveal the most stable conformations by identifying the arrangements that minimize steric hindrance and optimize electronic interactions. The enhanced π-character of the C-C bonds in the cyclopropyl ring can also lead to unique non-covalent interactions with other parts of the molecule or with binding partners.

A primary focus of these calculations is to establish an energy profile corresponding to the rotation around key dihedral angles. By systematically varying these angles and calculating the single-point energy for each geometry, a potential energy surface can be mapped. This surface highlights the low-energy conformers that are most likely to be populated.

Table 1: Calculated Relative Energies for Key Conformations of a Cyclopropyl Amino Acid Analogue

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | -175° | 0.00 | 65.8 |

| B | -65° | 1.25 | 13.5 |

| C | 60° | 0.85 | 20.7 |

This interactive table showcases representative data illustrating how quantum-chemical calculations can quantify the stability of different spatial arrangements of the molecule.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding how this compound might interact with a biological target, for instance, as an enzyme inhibitor. The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function.

For this compound, docking simulations would explore how the distinct chemical features of the molecule contribute to binding. The Cbz group, with its aromatic ring, can form favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. The cyclopropyl group, being a small, rigid, and lipophilic moiety, can fit into small hydrophobic pockets, potentially enhancing binding affinity and selectivity. Furthermore, the amide and carboxylic acid groups are capable of forming key hydrogen bonds with the protein backbone or side chains.

The results of a docking simulation are typically a set of possible binding poses ranked by their predicted binding energy. Analysis of the top-ranked pose reveals the specific interactions that stabilize the protein-ligand complex.

Table 2: Predicted Binding Interactions from a Hypothetical Docking Simulation

| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type | Distance (Å) |

|---|---|---|---|

| TYR 151 | Cbz Phenyl Ring | π-π Stacking | 4.2 |

| LEU 99 | Cyclopropyl Ring | Hydrophobic | 3.8 |

| ASP 129 | Amide NH | Hydrogen Bond | 2.9 |

| SER 227 | Carbonyl Oxygen | Hydrogen Bond | 3.1 |

This interactive table provides an example of the detailed interaction data that can be obtained from molecular docking studies, guiding the rational design of more potent molecules.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Affinity

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and the protein over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions and the calculation of thermodynamic properties.

For this compound, MD simulations can be performed on the molecule in solution to understand its inherent flexibility and conformational preferences in a solvated environment. More advanced simulations can be run on the protein-ligand complex predicted by molecular docking. These simulations can assess the stability of the binding pose and reveal any conformational changes that occur upon binding.

A key output of MD simulations is the trajectory, a record of the positions of all atoms over time. Analysis of the trajectory can yield important parameters such as the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. Furthermore, post-processing of the trajectory using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide a more accurate estimation of the binding free energy.

Table 3: Key Metrics from a Representative Molecular Dynamics Simulation

| Simulation Time (ns) | Average RMSD of Ligand (Å) | Average RMSF of Cyclopropyl Group (Å) | Calculated Binding Free Energy (kcal/mol) |

|---|---|---|---|

| 0-10 | 1.5 ± 0.3 | 0.8 ± 0.2 | -8.5 ± 1.2 |

| 10-20 | 1.3 ± 0.2 | 0.7 ± 0.1 | -8.9 ± 1.0 |

| 20-30 | 1.4 ± 0.2 | 0.7 ± 0.2 | -8.7 ± 1.1 |

This interactive table summarizes typical data derived from an MD simulation, providing insights into the stability and energetics of the protein-ligand complex over time.

Density Functional Theory (DFT) for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum-mechanical method used to investigate the electronic structure of molecules and, consequently, to study the mechanisms of chemical reactions. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states.

In the context of this compound, DFT could be used to study its synthesis, for example, the mechanism of cyclopropanation of a suitable precursor like N-Cbz-protected allylglycine. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. This includes identifying whether the reaction proceeds through a concerted or stepwise mechanism.

DFT calculations provide valuable information about the electronic changes that occur during a reaction, such as bond formation and breakage. The calculated energetics can be used to predict reaction rates and selectivities, offering guidance for optimizing synthetic procedures.

Table 4: Calculated Energies for a Hypothetical Reaction Pathway using DFT

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | N-Cbz-allylglycine + Carbene Source | 0.0 |

| Transition State 1 | First bond formation | +15.2 |

| Intermediate | Ring-closing intermediate | +5.4 |

| Transition State 2 | Second bond formation | +12.8 |

| Product | This compound | -25.7 |

This interactive table illustrates how DFT calculations can be used to profile the energy landscape of a chemical reaction, providing critical insights into the reaction mechanism.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the analysis of N-Cbz-(S)-3-cyclopropylalanine, enabling its separation from starting materials, byproducts, and other impurities. The choice of technique is dictated by the specific analytical goal, whether it is routine purity assessment, sensitive quantification, or enantiomeric resolution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective. Gradient elution, typically with a mixture of water and an organic solvent like acetonitrile, often modified with an agent like trifluoroacetic acid (TFA) to improve peak shape, allows for the efficient separation of the compound from related impurities. rsc.org For preparative applications, similar conditions can be scaled up to isolate the compound in high purity. rsc.org Chiral HPLC, employing a chiral stationary phase (CSP), can also be used for enantiomeric purity assessment, separating the (S)-enantiomer from its (R)-counterpart.

Table 1: Illustrative HPLC Parameters for Analysis of Cbz-Protected Amino Acids

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Phenomenex LUNA) | Separation based on hydrophobicity. rsc.org |

| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile | Standard for peptide and amino acid analysis. rsc.org |

| Gradient | 5-60% B over 45 minutes | To elute compounds with varying polarities. rsc.org |

| Flow Rate | 1.0 - 4.0 mL/min | Dependent on column diameter and application (analytical vs. preparative). rsc.org |

| Detection | UV at 230 or 254 nm | Detection of the benzyloxycarbonyl group's aromatic ring. |

| Temperature | 25 °C (Ambient) | Standard operating temperature. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for identifying this compound in complex mixtures, such as reaction monitoring samples, and for quantifying it at low concentrations. rsc.orgnih.gov The mass spectrometer provides molecular weight information, confirming the identity of the analyte peak eluting from the HPLC column. Furthermore, tandem mass spectrometry (LC-MS/MS) can be used for structural confirmation by analyzing the fragmentation patterns of the parent ion, which is particularly useful in metabolomics or degradation studies. researchgate.netresearchgate.net

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, direct analysis by Gas Chromatography (GC) is challenging. Derivatization is typically required to convert the carboxylic acid and N-H groups into more volatile esters and silyl (B83357) ethers, respectively. Once derivatized, GC-MS can provide high-resolution separation and powerful structural analysis. researchgate.net The mass spectrum of the derivatized compound offers a distinct fragmentation pattern that can be used for definitive identification. For the closely related compound N-carbobenzyloxyalanine, characteristic fragments are observed corresponding to the benzyl (B1604629) group and the core amino acid structure. nih.gov

Table 2: Predicted GC-MS Fragmentation for a Derivatized N-Cbz-Alanine Analog

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 108 | [C₇H₈O]⁺ | Tropylium ion derived from the benzyloxy group, a very common fragment. nih.gov |

| 91 | [C₇H₇]⁺ | Benzyl cation, characteristic of the Cbz protecting group. nih.gov |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species like amino acids. For chiral compounds such as this compound, CE is a powerful tool for determining enantiomeric purity. usp.org The separation is achieved by adding a chiral selector, most commonly a cyclodextrin (B1172386) derivative, to the background electrolyte. nih.govnih.gov The differential interaction between the two enantiomers and the chiral selector leads to different migration times, allowing for their separation and quantification. nih.gov Method development involves optimizing parameters such as the type and concentration of the chiral selector, buffer pH, and applied voltage. nih.govmdpi.com

Chiral Ligand-Exchange Chromatography (CLEC) for Enantioseparation

Chiral Ligand-Exchange Chromatography (CLEC) is a specialized HPLC technique highly effective for the enantioseparation of amino acids and their derivatives. researchgate.net The stationary phase consists of a chiral ligand, often an amino acid itself, complexed to a metal ion (e.g., copper(II)) and immobilized on a solid support. Separation occurs based on the formation of transient, diastereomeric ternary complexes between the stationary phase complex and the analyte enantiomers. The stability of these diastereomeric complexes differs, leading to different retention times. dntb.gov.ua The chiral recognition mechanism is often described by the "three-point interaction" model, which requires at least three points of interaction between the chiral stationary phase and the analyte for effective discrimination. researchgate.net

Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. Techniques such as NMR, mass spectrometry, and infrared spectroscopy each provide unique and complementary information about the molecule's connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

¹H NMR spectroscopy provides information about the chemical environment of each proton. For this compound, the spectrum would show characteristic signals for the aromatic protons of the Cbz group, the benzylic methylene (B1212753) protons, the alpha-proton on the chiral center, and the protons of the cyclopropyl (B3062369) ring and adjacent methylene group. rsc.orgchemicalbook.com

¹³C NMR spectroscopy reveals the number and type of carbon atoms in the molecule, confirming the presence of the carbonyl carbons (from the carbamate (B1207046) and carboxylic acid), aromatic carbons, and the aliphatic carbons of the alanine (B10760859) backbone and cyclopropyl ring. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used to generate the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, thereby confirming the molecular formula. rsc.org High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the elemental composition. rsc.org Analysis of fragmentation patterns from techniques like collision-induced dissociation (CID) can help confirm the structure by showing characteristic losses of the benzyl group (91 Da) or the entire benzyloxycarbonyl group. researchgate.netnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands indicating:

A broad O-H stretch from the carboxylic acid.

An N-H stretch from the carbamate.

Strong C=O stretching vibrations for both the carbamate and carboxylic acid functional groups. sioc-journal.cn

C-H stretching from the aromatic and aliphatic portions of the molecule. nist.gov

C=C stretching from the aromatic ring of the Cbz group. nih.gov

Table 3: Summary of Key Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | ~7.3 ppm (multiplet, 5H) |

| Benzylic CH₂ | ~5.1 ppm (singlet, 2H) | |

| Alpha-Proton (α-CH) | ~4.3 ppm (multiplet, 1H) | |

| Methylene Protons (β-CH₂) | ~1.5-2.0 ppm (multiplet, 2H) | |

| Cyclopropyl Protons | ~0.1-0.8 ppm (multiplets) | |

| MS (ESI) | Molecular Ion | m/z 264.12 [M+H]⁺ or 262.11 [M-H]⁻ |

| Major Fragments | m/z 91 (benzyl cation), 108 (tropylium ion) | |

| IR (cm⁻¹) | O-H Stretch (acid) | ~3300-2500 (broad) |

| N-H Stretch (carbamate) | ~3300 | |

| C=O Stretch (carbamate/acid) | ~1720-1680 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) spectroscopy identifies the chemical environment of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals corresponding to the protons of the cyclopropyl ring, the alanine backbone, the benzylic group, and the phenyl ring of the Cbz protecting group. The chemical shifts (δ) are influenced by neighboring functional groups, and spin-spin coupling patterns reveal connectivity between adjacent protons.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information on the different carbon environments within the molecule. The spectrum would show distinct peaks for each unique carbon atom, including those in the cyclopropyl ring, the carbonyl groups (amide and carbamate), the aliphatic carbons of the alanine moiety, and the aromatic carbons of the benzyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH₂ | 0.1 - 0.6 (m) | 3 - 5 |

| Cyclopropyl CH | 0.8 - 1.2 (m) | 8 - 12 |

| β-CH₂ (alanine side chain) | 1.5 - 2.0 (m) | 35 - 40 |

| α-CH (alanine) | 4.2 - 4.6 (m) | 52 - 56 |

| NH (amide) | 5.5 - 6.0 (d) | N/A |

| CH₂ (benzyl) | 5.1 - 5.3 (s) | 66 - 68 |

| Aromatic CH (phenyl) | 7.2 - 7.4 (m) | 127 - 129, 136 - 138 |

| C=O (carbamate) | N/A | 155 - 157 |

| C=O (carboxylic acid) | N/A | 174 - 177 |

| COOH | 10.0 - 12.0 (br s) | N/A |

Data compiled based on typical chemical shifts for N-Cbz protected amino acids and cyclopropyl moieties. chemicalbook.comchemicalbook.comspectrabase.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected absorption peaks include:

A broad band around 3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid group.

A peak around 3000-3100 cm⁻¹ for the aromatic C-H stretches and below 3000 cm⁻¹ for the aliphatic C-H stretches.

A strong, sharp peak around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.

Another strong C=O stretching band around 1680-1700 cm⁻¹ from the carbamate (Cbz group).

A band around 1510-1540 cm⁻¹ corresponding to the N-H bend of the amide group.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3000 - 3500 (broad) |

| Amide | N-H Stretch | 3250 - 3350 |

| Aromatic & Alkyl | C-H Stretch | 2850 - 3100 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Carbamate (Cbz) | C=O Stretch | 1680 - 1700 |

| Amide | N-H Bend | 1510 - 1540 |

| Aromatic Ring | C=C Bending | 1450 - 1600 |

Data based on standard IR correlation tables for organic functional groups. nih.govnih.gov

Sample Preparation and Pretreatment for Complex Biological Matrices

Analyzing this compound in complex biological samples such as plasma, serum, or tissue homogenates requires extensive sample preparation to remove interfering substances like proteins and salts. creative-proteomics.com The goal is to isolate the analyte and ensure compatibility with analytical instruments like HPLC or LC-MS. creative-proteomics.com

Protein Removal Strategies (Acid Precipitation, Ultrafiltration)

High concentrations of proteins in biological samples can interfere with analysis by precipitating in the analytical column or suppressing the analyte signal in mass spectrometry.

Acid Precipitation : This is a common method where a strong acid, such as trichloroacetic acid (TCA) or perchloric acid (PCA), is added to the sample. creative-proteomics.com The acid denatures and precipitates the proteins, which can then be pelleted and removed by centrifugation. The supernatant containing the smaller molecule of interest, this compound, is then collected for further processing. creative-proteomics.com